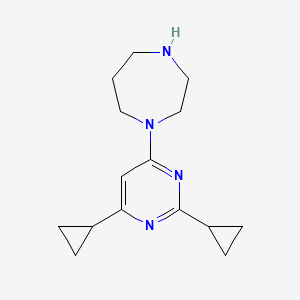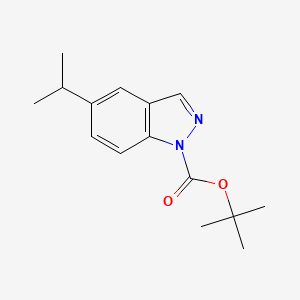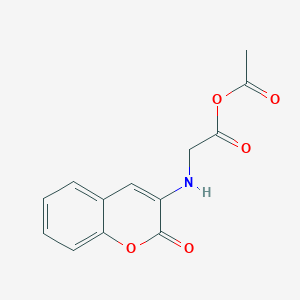
2-(Benzyloxy)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benciloxi)naftaleno-1,4-diona es un compuesto orgánico derivado del naftaleno. Presenta un grupo benciloxi unido al anillo de naftaleno, específicamente en la posición 2, y una estructura de quinona en las posiciones 1,4.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Benciloxi)naftaleno-1,4-diona normalmente implica la reacción de 2-hidroxi-1,4-naftoquinona con bromuro de bencilo en presencia de una base como el carbonato de potasio. La reacción generalmente se lleva a cabo en un solvente orgánico como acetona o dimetilformamida (DMF) bajo condiciones de reflujo . El producto se purifica luego por recristalización o cromatografía en columna.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-(Benciloxi)naftaleno-1,4-diona no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para obtener mayores rendimientos y pureza, así como implementar técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Benciloxi)naftaleno-1,4-diona experimenta diversas reacciones químicas, incluyendo:
Oxidación: La estructura de la quinona se puede oxidar aún más para formar derivados de quinona más complejos.
Reducción: El compuesto se puede reducir para formar derivados de hidroquinona.
Sustitución: El grupo benciloxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución en condiciones básicas.
Productos principales
Oxidación: Derivados de quinona más oxidados.
Reducción: Derivados de hidroquinona.
Sustitución: Diversos derivados de naftoquinona sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(Benciloxi)naftaleno-1,4-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos debido a sus actividades biológicas.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción de 2-(Benciloxi)naftaleno-1,4-diona implica su interacción con componentes celulares. La estructura de la quinona puede sufrir un ciclo redox, generando especies reactivas de oxígeno (ROS) que pueden dañar componentes celulares como el ADN, las proteínas y los lípidos. Este estrés oxidativo puede conducir a la muerte celular, lo que hace que el compuesto sea potencialmente útil como agente antimicrobiano o anticancerígeno .
Comparación Con Compuestos Similares
Compuestos similares
2-Hidroxi-1,4-naftoquinona:
2-Metoxi-1,4-naftoquinona: Estructura similar con un grupo metoxi en lugar de un grupo benciloxi.
5,8-Dihidroxi-1,4-naftoquinona: Contiene grupos hidroxilo adicionales, lo que lleva a diferentes propiedades químicas.
Unicidad
2-(Benciloxi)naftaleno-1,4-diona es única debido a la presencia del grupo benciloxi, que puede influir en su reactividad y actividad biológica. Esta característica estructural puede mejorar su solubilidad en solventes orgánicos y potencialmente mejorar su interacción con los objetivos biológicos.
Propiedades
Número CAS |
55700-01-1 |
|---|---|
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
2-phenylmethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3/c18-15-10-16(20-11-12-6-2-1-3-7-12)17(19)14-9-5-4-8-13(14)15/h1-10H,11H2 |
Clave InChI |
WKPLBYROQOFCMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)


